1-phenylethyl 2-chloro-4-nitrobenzoate
Overview
Description
1-Phenylethyl 2-chloro-4-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenylethyl group attached to the benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-phenylethyl 2-chloro-4-nitrobenzoate can be achieved through esterification reactions. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
1-Phenylethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.
Reduction: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-nitrobenzoic acid and 1-phenylethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with heating.
Major Products:
- Substituted benzoates (from nucleophilic substitution)
- 2-Chloro-4-aminobenzoate (from reduction)
- 2-Chloro-4-nitrobenzoic acid and 1-phenylethanol (from hydrolysis)
Scientific Research Applications
Chemistry:
1-Phenylethyl 2-chloro-4-nitrobenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various substituted benzoates and other aromatic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine:
In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the design of novel materials with specific properties, such as enhanced thermal stability or optical characteristics.
Mechanism of Action
The mechanism of action of 1-phenylethyl 2-chloro-4-nitrobenzoate depends on its chemical reactivity. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the nitro group undergoes electron transfer processes, leading to the formation of an amino group.
Molecular Targets and Pathways:
The molecular targets and pathways involved in the biological activity of this compound derivatives are diverse. These compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to interact with specific biological targets.
Comparison with Similar Compounds
2-Chloro-4-nitrobenzoic acid: Shares the same benzoate core but lacks the phenylethyl group.
1-Phenylethyl benzoate: Similar ester structure but without the chlorine and nitro substituents.
2-Chloro-4-aminobenzoate: A reduction product of 1-phenylethyl 2-chloro-4-nitrobenzoate.
Uniqueness:
This compound is unique due to the combination of its substituents. The presence of both a chlorine atom and a nitro group on the benzoate ring, along with the phenylethyl ester, imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-phenylethyl 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-10(11-5-3-2-4-6-11)21-15(18)13-8-7-12(17(19)20)9-14(13)16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKDGYQIXWAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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